1-Bromo-3-chloronaphthalene
Overview
Description
1-Bromo-3-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloronaphthalene can be synthesized through a multi-step process involving the bromination and chlorination of naphthalene. One common method involves the bromination of naphthalene to form 1-bromonaphthalene, followed by chlorination to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of n-butyllithium in tetrahydrofuran as a solvent. The reaction is carried out at low temperatures (around -80°C to -90°C) to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other functional groups using reagents like n-butyllithium.
Oxidation and Reduction Reactions: These reactions can modify the aromatic ring or the substituents attached to it.
Common Reagents and Conditions:
n-Butyllithium: Used for substitution reactions in tetrahydrofuran at low temperatures.
Trimethyl Borate: Used in subsequent steps to form boronic acid derivatives.
Major Products Formed:
Scientific Research Applications
1-Bromo-3-chloronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less documented, compounds like this compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-3-chloronaphthalene involves its ability to undergo substitution reactions, where the bromine or chlorine atoms can be replaced by other functional groups. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide range of derivatives .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the chlorine atom.
1-Chloronaphthalene: Similar in structure but lacks the bromine atom.
Uniqueness: 1-Bromo-3-chloronaphthalene is unique due to the presence of both bromine and chlorine atoms, which allows for greater versatility in chemical reactions and the synthesis of more complex molecules .
Properties
IUPAC Name |
1-bromo-3-chloronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGYAXSJIBNZSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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